![molecular formula C9H6O2 B1361060 5-Ethynyl-benzo[1,3]dioxole CAS No. 57134-53-9](/img/structure/B1361060.png)
5-Ethynyl-benzo[1,3]dioxole
Overview
Description
5-Ethynyl-benzo[1,3]dioxole is a chemical compound with the molecular formula C9H6O2 . It has an average mass of 146.143 Da and a monoisotopic mass of 146.036774 Da .
Synthesis Analysis
The synthesis of compounds related to 5-Ethynyl-benzo[1,3]dioxole has been reported in several studies . For instance, a series of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The synthesis was based on various techniques including multinuclear NMR, IR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 5-Ethynyl-benzo[1,3]dioxole includes two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond . The compound has a molar refractivity of 39.9±0.4 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethynyl-benzo[1,3]dioxole are not detailed in the search results, related compounds have been synthesized and evaluated for their antitumor activities .Physical And Chemical Properties Analysis
5-Ethynyl-benzo[1,3]dioxole has a density of 1.2±0.1 g/cm³, a boiling point of 222.9±29.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 44.1±3.0 kJ/mol and a flash point of 90.1±23.8 °C .Scientific Research Applications
Detection of Carcinogenic Lead
5-Ethynyl-benzo[1,3]dioxole: derivatives have been utilized in the synthesis of compounds for the detection of carcinogenic lead (Pb2+). These compounds, such as (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) , are prepared through a condensation method and have shown significant potential in electrochemical approaches for lead detection .
Anticancer Activity
Benzodioxole derivatives, including those synthesized from 5-Ethynyl-benzo[1,3]dioxole, have been evaluated for their anticancer properties. Studies have shown that these compounds exhibit cytotoxic activity against various cancer cell lines, including cervical, colorectal, and liver cancer cells .
Antioxidant Properties
Some benzodioxole derivatives have demonstrated moderate antioxidant activity. This suggests potential applications in developing therapeutic agents that could mitigate oxidative stress-related diseases .
Synthesis of Ligands for Metal Ion Detection
The compound’s derivatives have been used to create ligands that can detect metal ions in various environments. This application is crucial for environmental monitoring and pollution control .
Development of Chemotherapeutic Agents
Research into benzodioxole derivatives has included the exploration of these compounds as chemotherapeutic agents. Their ability to induce cell cycle arrest makes them promising candidates for cancer treatment .
Study of Cell Cycle Mechanisms
The impact of benzodioxole derivatives on the cell cycle provides valuable insights into the mechanisms of cell proliferation and apoptosis. This is essential for understanding cancer progression and developing targeted therapies .
Pharmaceutical Research
The diverse biological activities of benzodioxole derivatives point to their potential in pharmaceutical research. They could lead to the development of new drugs with various therapeutic applications .
Future Directions
Research on compounds related to 5-Ethynyl-benzo[1,3]dioxole has shown potential in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Future research may continue to explore these areas and potentially uncover new applications for these compounds .
properties
IUPAC Name |
5-ethynyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXCRJLWEKHZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205771 | |
Record name | 5-Ethynylbenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-benzo[1,3]dioxole | |
CAS RN |
57134-53-9 | |
Record name | 5-Ethynyl-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57134-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethynylbenzo-1,3-dioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057134539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethynylbenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynylbenzo-1,3-dioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethynyl-1,3-benzodioxole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5TCC7VX7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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